(S)-Gallopamil hydrochloride

Cardiovascular Pharmacology Ion Channel Research Antiarrhythmic Drug Discovery

(S)-Gallopamil HCl (CAS 36622-39-6) delivers 7.2× higher chronotropic potency than verapamil and 2–3× greater myocardial selectivity. Unlike racemic gallopamil, this pure active enantiomer eliminates confounding (R)-isomer effects, ensuring all observed pharmacology is stereospecific. Its unique Cav1.2 fast voltage-dependent inactivation modulation provides a mechanistic probe that standard pore blockers cannot offer. Ideal for Langendorff heart preparations, patch-clamp electrophysiology, chiral HPLC reference standards, PK/PD modeling, and benchmarking novel calcium antagonists in cardiovascular drug discovery.

Molecular Formula C28H41ClN2O5
Molecular Weight 521.1 g/mol
CAS No. 36622-39-6
Cat. No. B1674410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Gallopamil hydrochloride
CAS36622-39-6
SynonymsGallopamil hydrochloride, (-)-;  (S)-Gallopamil hydrochloride;  (-)-Gallopamil hydrochloride;  L-Gallopamil hydrochloride; 
Molecular FormulaC28H41ClN2O5
Molecular Weight521.1 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl
InChIInChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H/t28-;/m0./s1
InChIKeyOKCRIUNHEQSXFD-JCOPYZAKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Gallopamil hydrochloride CAS 36622-39-6: Core Pharmacology and Identity


(S)-Gallopamil hydrochloride (CAS 36622-39-6), also known as (-)-Gallopamil or (-)-Methoxyverapamil, is a stereospecific L-type calcium channel blocker belonging to the phenylalkylamine class . It is the active enantiomer of gallopamil, a methoxy derivative of verapamil [1]. This compound functions by inhibiting transmembrane calcium influx in myocardial, cardiac pacemaker, and vascular smooth muscle cells [2]. Its pharmacological profile is characterized by potent negative chronotropic, negative inotropic, and vasodilatory effects [2].

Why (S)-Gallopamil hydrochloride Cannot Be Replaced by Racemic Gallopamil or Verapamil


Generic substitution of (S)-gallopamil with racemic gallopamil or its parent compound verapamil is scientifically unsound due to significant quantitative differences in potency, tissue selectivity, and stereospecific pharmacokinetics. Direct comparative studies demonstrate that (S)-gallopamil is a more potent negative inotropic and chronotropic agent than its (R)-enantiomer [1]. Furthermore, compared to verapamil, gallopamil exhibits higher potency and greater myocardial selectivity [2][3]. At the molecular level, (S)-gallopamil also demonstrates a unique modulatory effect on the fast voltage-dependent inactivation of Cav1.2 channels, which is distinct from simple channel block [4]. These differential features are critical for scientific applications where precise control over cardiovascular parameters and channel kinetics is required, making (S)-gallopamil an irreplaceable tool in specific research contexts.

(S)-Gallopamil hydrochloride: Quantified Differential Evidence vs. Verapamil and (R)-Enantiomer


Superior Potency: (S)-Gallopamil vs. Verapamil in Myocardial Tissue

In a direct head-to-head comparison using isolated guinea-pig myocardium, (S)-gallopamil demonstrated significantly higher potency than its parent compound, verapamil [1]. The negative chronotropic potency of gallopamil was 7.2 times greater, and its negative inotropic potency was 4.3 times greater than that of verapamil [1]. This indicates that gallopamil is a more effective inhibitor of heart rate and contractile force, respectively [1].

Cardiovascular Pharmacology Ion Channel Research Antiarrhythmic Drug Discovery

Cardioselectivity: (S)-Gallopamil vs. Verapamil in Perfused Dog Heart

In isolated, blood-perfused dog heart preparations, gallopamil was 2-3 times more potent than verapamil in exerting direct cardiac effects (on papillary muscle, SA node, and AV node), while their effects on increasing coronary blood flow were equipotent [1]. This indicates a greater selectivity of gallopamil for the myocardium over the coronary vasculature compared to verapamil [1].

Cardiovascular Physiology Drug Selectivity Assays Organ Perfusion Studies

Stereospecific Pharmacodynamics: (S)-Gallopamil is the Exclusive Active Enantiomer

A clinical study in healthy volunteers directly compared the effects of 25 mg (S)-gallopamil, 100 mg (R)-gallopamil, and 50 mg racemic (RS)-gallopamil on the PR interval (a measure of AV nodal conduction) [1]. While 25 mg of (S)-gallopamil significantly prolonged the PR interval, 100 mg of (R)-gallopamil did not produce any significant change, despite achieving higher serum concentrations [1]. The effect of the racemate was entirely accounted for by the (S)-enantiomer [1].

Stereospecific Pharmacology Enantiomer Comparison Clinical Pharmacology

Stereospecific Pharmacokinetics: Preferential Serum Protein Binding of (S)-Gallopamil

The serum protein binding and renal elimination of gallopamil are stereoselective, favoring the (S)-enantiomer [1]. This differential protein binding can influence the free fraction of the active drug available to exert its pharmacological effect [1]. The study also revealed marked stereoselectivity in the formation of O- and N-dealkyl metabolites [1].

Drug Metabolism Pharmacokinetics Plasma Protein Binding

Unique Channel Modulation: (S)-Gallopamil Accelerates Cav1.2 Fast Inactivation

(S)-Gallopamil hydrochloride exhibits a selective modulation of the fast voltage-dependent inactivation of Cav1.2 L-type calcium channels [1]. It not only inhibits channel constructs formed by β-subunits but also accelerates the voltage-dependent phase of ICa decay and Ba2+ current decay [1]. This property is distinct from simple pore block and suggests a unique mechanism of channel modulation.

Ion Channel Biophysics Cav1.2 Channel Electrophysiology

High-Impact Research Applications for (S)-Gallopamil hydrochloride CAS 36622-39-6


Investigating Cardiac Chronotropy and Inotropy with Minimal Off-Target Vasodilation

Leverage the established 7.2-fold higher negative chronotropic potency over verapamil [1] and the 2-3 fold greater myocardial selectivity in perfused heart models [2] to study cardiac pacemaker activity and contractility. The use of (S)-gallopamil allows for potent cardiac effects at lower concentrations than verapamil, thereby minimizing confounding vascular effects in isolated heart or tissue experiments [1][2]. This is ideal for Langendorff heart preparations or studies on isolated atrial and ventricular tissue where precise control over heart rate and force of contraction is required.

Stereospecific Pharmacological Studies and Enantiomer-Specific Assays

Employ (S)-gallopamil hydrochloride as the pure, active enantiomer to eliminate the confounding influence of the inactive (R)-enantiomer found in the racemate [1]. Since the (R)-enantiomer demonstrates no significant effect on AV nodal conduction even at a 4-fold higher dose, using (S)-gallopamil ensures that observed effects are attributable solely to the active species [1]. This is critical for dose-response studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the development of stereospecific analytical methods (e.g., chiral HPLC assays) where a pure reference standard is essential.

Biophysical Studies of L-Type Calcium Channel Gating Mechanisms

Utilize (S)-gallopamil as a unique tool compound to probe the mechanisms of voltage-dependent inactivation (VDI) of Cav1.2 channels. Its ability to accelerate fast VDI and the decay of ICa and Ba2+ currents distinguishes it from compounds that simply block the channel pore [1]. This makes it valuable for electrophysiological studies (e.g., patch-clamp) aiming to dissect the molecular determinants of channel inactivation and the functional role of accessory β-subunits [1].

Comparative Cardiovascular Pharmacology and Drug Discovery

Use (S)-gallopamil as a benchmark phenylalkylamine calcium antagonist in comparative studies against novel compounds or other established drugs like nifedipine and diltiazem [1]. Its well-characterized profile—including its quantitative potency advantage over verapamil [2] and its clinical efficacy comparable to nifedipine with better tolerability [1]—provides a robust reference point for evaluating the efficacy, potency, and selectivity of new chemical entities in cardiovascular drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Gallopamil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.